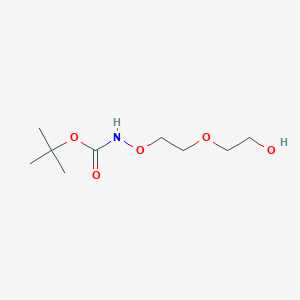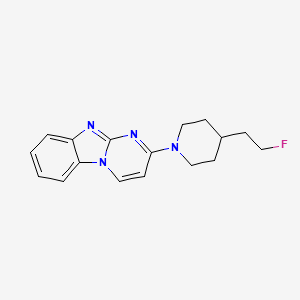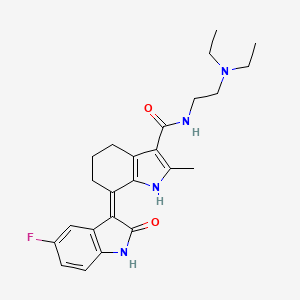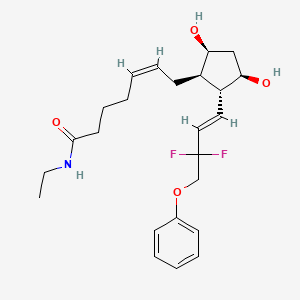
Boc-アミノオキシ-PEG2
概要
説明
t-Boc-Aminooxy-PEG2-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG2-alcohol involves the use of a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .
Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-alcohol is C9H19NO5 . It has a molecular weight of 221.3 g/mol .
Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG2-alcohol can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .
Physical And Chemical Properties Analysis
t-Boc-Aminooxy-PEG2-alcohol has a molecular weight of 221.3 g/mol . It is a PEG derivative, which means it has increased solubility in aqueous media .
科学的研究の応用
薬物送達システム
Boc-アミノオキシ-PEG2: は、薬物送達システムにおいて、医薬品化合物の溶解性と安定性を高めるために使用されます。PEG化と呼ばれるプロセスは、薬物にポリエチレングリコール(PEG)鎖を付加することで、薬物のバイオアベイラビリティを向上させ、免疫原性を低下させることができます。This compoundのアミノオキシ官能基は、アルデヒドまたはケトン基を持つ分子にPEG鎖を穏やかな条件下で安定なオキシム結合を形成することに特に役立ちます {svg_1}.
表面改質
この化合物は、医療機器に生体適合性のあるコーティングを作成するための表面改質技術に使用されます。This compoundを表面に付着させることで、研究者はタンパク質吸着と細胞付着を抑制することができます。これは、汚れを防ぎ、インプラントやセンサーの生体適合性を向上させるのに役立ちます {svg_2}.
PROTACリンカー
標的タンパク質分解の分野では、This compoundはPROTAC(PROteolysis TArgeting Chimeras)の合成におけるリンカーとして機能します。PROTACは、E3ユビキチンリガーゼを標的タンパク質に動員し、その分解を引き起こす二官能性分子です。リンカーのPEGスペーサーは、柔軟性を与え、PROTAC分子の溶解性を高めます {svg_3}.
生体複合体形成
This compound: は、タンパク質、ペプチド、抗体などの生体分子を結合するために使用される生体複合体形成アプリケーションにおける試薬です。Bocで保護されたアミンは、穏やかな酸性条件下で脱保護して、反応性アミンを明らかにすることができます。反応性アミンは、EDCまたはHATUなどの活性化剤の存在下でカルボン酸基と安定なアミド結合を形成することができます {svg_4}.
診断薬
この化合物は、診断薬の開発に役立ちます。たとえば、MRIなどの画像技術の造影剤を改変するために使用され、溶解性を向上させ、毒性を低下させることができます。PEG化は、これらの薬剤の血流中での循環時間を延ばすのに役立ち、より良い画像結果を得ることができます {svg_5}.
ナノテクノロジー
ナノテクノロジーでは、This compoundは、ナノ粒子の表面を改変するために使用され、ナノ粒子の安定性と体内での循環時間を向上させます。親水性のPEG層は、免疫系を回避し、ナノ粒子を特定の組織や細胞に標的化することができます {svg_6}.
作用機序
Target of Action
Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The pharmacokinetics of Boc-Aminooxy-PEG2 are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .
Action Environment
The action of Boc-Aminooxy-PEG2 can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .
Safety and Hazards
The safety data sheet for t-Boc-Aminooxy-PEG2-alcohol suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155108 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807503-86-1 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)




![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)


![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)